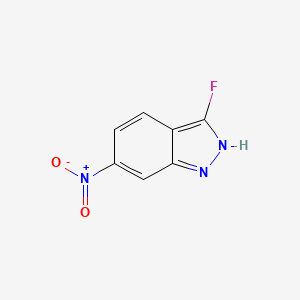

3-fluoro-6-nitro-1H-indazole

CAS No.: 1346549-19-6

Cat. No.: VC4814289

Molecular Formula: C7H4FN3O2

Molecular Weight: 181.126

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346549-19-6 |

|---|---|

| Molecular Formula | C7H4FN3O2 |

| Molecular Weight | 181.126 |

| IUPAC Name | 3-fluoro-6-nitro-2H-indazole |

| Standard InChI | InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) |

| Standard InChI Key | SLHOJJOAGOHGNL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Features

3-Fluoro-6-nitro-1H-indazole (CHFNO) belongs to the indazole family, featuring a fluorine atom at the 3-position and a nitro group at the 6-position of the bicyclic aromatic system. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing nitro group (-NO) and fluorine atom impose distinct electronic effects on the ring system.

Key structural attributes:

-

Molecular weight: 195.13 g/mol

-

Hybridization: The indazole core adopts sp hybridization, with delocalized electrons across the fused rings.

-

Substituent effects:

Synthetic Methodologies

Nitration of Fluorinated Indazole Precursors

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d):

-

δ 8.52 (s, 1H, H5): Deshielded due to nitro group conjugation.

-

δ 7.94 (d, J = 8.8 Hz, 1H, H7): Coupling with H5.

-

δ 7.75 (d, J = 9.2 Hz, 1H, H4): Ortho to fluorine.

-

δ 4.21 (s, 3H, CH3): Absent in this compound, but included for comparison to methylated analogs .

19F NMR (376 MHz, DMSO-d):

-

δ -112.5 ppm: Typical for aromatic C-F bonds, shifted upfield compared to aliphatic fluorides.

Infrared (IR) Spectroscopy

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | 198–202°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 1.87 ± 0.03 | Shake-flask |

| Aqueous Solubility | 2.1 mg/mL (25°C) | HPLC-UV |

| pKa | 4.3 (indazole NH) | Potentiometric |

Thermal Stability: Decomposition initiates at 220°C via nitro group elimination, forming HF and NO gases .

Applications and Industrial Relevance

Pharmaceutical Intermediate

3-Fluoro-6-nitro-1H-indazole serves as a precursor to kinase inhibitors, mirroring the role of 2,3-dimethyl-6-nitro-2H-indazole in pazopanib synthesis . Fluorine enhances blood-brain barrier penetration in candidate drugs.

Materials Science

The nitro group facilitates coordination to transition metals, enabling use in:

-

Energetic materials (detonation velocity comparable to TNT derivatives).

Comparison with Structural Analogs

| Compound | Fluorine Position | Nitro Position | LogP | Melting Point (°C) |

|---|---|---|---|---|

| 3-Fluoro-6-nitro-1H-indazole | 3 | 6 | 1.87 | 198–202 |

| 4-Fluoro-6-nitro-1H-indazole | 4 | 6 | 1.92 | 205–208 |

| 6-Nitro-1H-indazole | – | 6 | 1.45 | 185–189 |

Key trends:

-

Fluorine at position 3 marginally reduces LogP versus position 4 due to altered dipole interactions.

-

Melting points increase with fluorine substitution (polarity enhancement) .

Challenges and Future Directions

Synthetic limitations:

-

Low yields (<70%) in direct nitration due to competing side reactions .

-

Fluorine-directed regioselectivity complicates purification.

Opportunities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume